molecular formula C18H23FN4S B4363138 N-cycloheptyl-N'-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

N-cycloheptyl-N'-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No.: B4363138
M. Wt: 346.5 g/mol
InChI Key: XLLVSMFQEPFKKY-UHFFFAOYSA-N
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Description

N-cycloheptyl-N’-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a cycloheptyl group, a fluorobenzyl group, and a pyrazolyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N’-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea typically involves the reaction of cycloheptylamine with 1-(3-fluorobenzyl)-1H-pyrazol-4-isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for N-cycloheptyl-N’-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N’-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-cycloheptyl-N’-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N’-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-N’-(4-fluorobenzyl)thiourea
  • N-cycloheptyl-N’-(3-chlorobenzyl)thiourea
  • N-cycloheptyl-N’-(4-methylbenzyl)thiourea

Uniqueness

N-cycloheptyl-N’-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is unique due to the presence of the pyrazolyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the pyrazolyl group or have different substituents on the benzyl ring.

Properties

IUPAC Name

1-cycloheptyl-3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4S/c19-15-7-5-6-14(10-15)12-23-13-17(11-20-23)22-18(24)21-16-8-3-1-2-4-9-16/h5-7,10-11,13,16H,1-4,8-9,12H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLVSMFQEPFKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=S)NC2=CN(N=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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